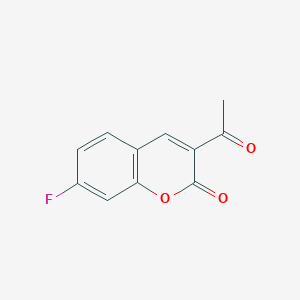

3-acetyl-7-fluoro-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

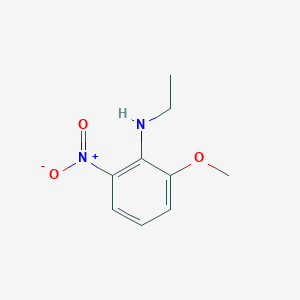

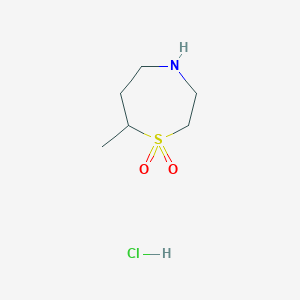

3-acetyl-7-fluoro-2H-chromen-2-one is a chemical compound with the CAS Number: 1318770-38-5 . It has a molecular weight of 206.17 and a linear formula of C11H7FO3 . It contains a total of 23 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .

Molecular Structure Analysis

The molecular structure of 3-acetyl-7-fluoro-2H-chromen-2-one includes a total of 23 bonds; 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .Physical And Chemical Properties Analysis

3-acetyl-7-fluoro-2H-chromen-2-one has a molecular weight of 206.17 . It has a linear formula of C11H7FO3 . The compound contains a total of 23 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .Wissenschaftliche Forschungsanwendungen

Optical Characterization and Photoluminescence

3-acetyl-7-fluoro-2H-chromen-2-one: has been studied for its photoluminescent properties, which are attributed to intramolecular charge transfer (ICT) effects. The modulation of ICT can yield diverse optical properties. Researchers have synthesized derivatives of this compound, observing that the UV-Vis data ranged from 295–428 nm. The emission properties were found to depend on the substituent at position C-7, particularly those bearing electron-donating groups .

Sensing of Glutathione and Acidic pH

This compound has been utilized in the development of a multifunctional nanoprobe for dual sensing of acidic pH values and glutathione (GSH). The nanoprobe combines the pH-responsive fluorescent probe 3-acetyl-7-fluoro-2H-chromen-2-one with MnO2 nanosheets. The fluorescence signal changes allow for the distinction between pH and GSH responses, making it a valuable tool for logical analysis in clinical settings .

Antioxidant and Antimicrobial Applications

Coumarin derivatives, including 3-acetyl-7-fluoro-2H-chromen-2-one , have been recognized for their potential as antioxidants and antimicrobial agents. These properties make them candidates for use in antiviral and antitumor preparations, contributing to their significance in medicinal chemistry .

Intramolecular Charge Transfer (ICT) Studies

The compound’s ability to facilitate efficient ICT, especially when the electron density is altered, has been explored. This characteristic is crucial for the development of chemosensors and can be influenced by various ions, such as fluoride ions, which increase the electron density in the naphthol moiety .

Theoretical Studies on Atomic Charges and Stabilities

Theoretical studies have been conducted to understand how the presence of substituents on the coumarin ring affects the charges and stabilities of compounds like 3-acetyl-7-fluoro-2H-chromen-2-one . Such research is fundamental in predicting the reactivity and interactions of these molecules .

Fluorescent Hybrid Compound Synthesis

Researchers have synthesized hybrid fluorescent compounds by coupling 3-acetyl-7-fluoro-2H-chromen-2-one with phenylhydrazine. These hybrids exhibit interesting optical properties and potential applications in the development of new materials with specific fluorescence characteristics .

Wirkmechanismus

Mode of Action

As a coumarin derivative, it may share some of the biological activities of other coumarins, which can include enzyme inhibition, receptor antagonism, or interaction with DNA

Biochemical Pathways

Given its structural similarity to coumarin, it may potentially influence pathways related to inflammation, coagulation, and cellular proliferation . .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be well-absorbed following oral administration, and may undergo hepatic metabolism prior to renal excretion . .

Result of Action

Based on the known activities of other coumarin derivatives, potential effects could include altered enzyme activity, changes in receptor signaling, and effects on cell proliferation

Action Environment

The action, efficacy, and stability of 3-acetyl-7-fluoro-2H-chromen-2-one may be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic makeup

Eigenschaften

IUPAC Name |

3-acetyl-7-fluorochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNPARQZOFDGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-7-fluoro-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)

![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)